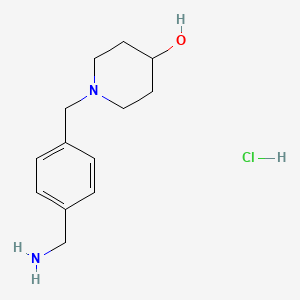

1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride

Vue d'ensemble

Description

1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxyl group and a benzyl group containing an aminomethyl substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzylamine Intermediate: The initial step involves the reaction of benzyl chloride with ammonia or a primary amine to form benzylamine.

Piperidine Ring Formation: The benzylamine intermediate is then reacted with a suitable piperidine derivative under controlled conditions to form the piperidine ring.

Hydroxylation: The piperidine derivative undergoes hydroxylation using an oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group at the desired position.

Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and efficiency in production.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The aminomethyl group (-CH2-NH2) acts as a nucleophile, enabling reactions with electrophilic reagents.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Alkylation | Benzyl halides, NaOH (aqueous) | N-alkylated derivatives | |

| Acylation | Acetyl chloride, pyridine | Amide formation at the aminomethyl group |

These reactions often proceed under mild alkaline conditions to deprotonate the amine, enhancing nucleophilicity. For example, treatment with benzyl bromide forms a disubstituted benzyl derivative.

Oxidation and Reduction Reactions

The hydroxyl group at the 4-position and the amine group participate in redox reactions.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Oxidation of -OH | KMnO4 (acidic) | Ketone formation via dehydrogenation | |

| Reduction of C-N bonds | LiAlH4 (anhydrous ether) | Saturated piperidine derivatives |

Acidic potassium permanganate oxidizes the hydroxyl group to a ketone, while lithium aluminum hydride reduces imine intermediates during synthetic modifications .

Cyclization and Annulation Reactions

The compound’s structure allows participation in piperidine ring expansion or functionalization. Recent studies highlight iridium-catalyzed [5 + 1] annulations using hydrogen-borrowing mechanisms (Scheme 41 in ). These reactions form complex polycyclic structures via sequential oxidation and amination steps, though direct experimental data on this specific compound remains limited.

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, it reacts with strong bases (e.g., NaOH) to regenerate the free base form:

This property is critical for purification and solubility modulation.

Aromatic Electrophilic Substitution

The benzyl group undergoes electrophilic substitution under controlled conditions:

| Reaction Type | Reagents/Conditions | Position Selectivity | Source |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 50°C | Para to benzyl group | |

| Sulfonation | H2SO4, SO3 | Meta dominance |

Steric hindrance from the piperidine ring directs substituents to the para position relative to the benzyl group.

Complexation with Metal Ions

The amine and hydroxyl groups facilitate coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates. These complexes are studied for catalytic and antimicrobial applications, though detailed spectroscopic data remains unpublished.

Applications De Recherche Scientifique

Based on the search results, here's what is known about the applications of compounds related to "1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride":

Scientific Research Applications

- ** জেনারেল Information:** "this compound" is related to indazole derivatives, which are known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk.

- Mode of Action: Indazole derivatives can inhibit kinases, affecting cell cycle and volume regulation.

- Biochemical Pathways: These compounds may affect pathways related to cell cycle regulation and volume control due to their potential interaction with kinases.

- Potential Effects: Indazole derivatives may have potential effects on cell cycle regulation and volume control.

Derivatives and Applications

- Pyrrolo[1,2-a]quinoxaline Derivatives: Ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives were designed, synthesized, and evaluated against five different leukemia cell lines . These cell lines include Jurkat and U266 (lymphoid cell lines) and K562, U937, and HL60 (myeloid cell lines), as well as normal human peripheral blood mononuclear cells (PBMCs) .

- Antiproliferative Activity: Pyrrolo[1,2-a]quinoxaline derivatives showed cytotoxic potential against all tested leukemia cell lines . Pyrroloquinoxalines 1 a and 1 m,n show high activity against leukemia and low activity against normal hematopoietic cells .

Other related information

- Metabolic Pathways: This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound.

- Subcellular Localization: This compound has been shown to localize to the cytoplasm and nucleus, where it can interact with target biomolecules.

Mécanisme D'action

The mechanism of action of 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The piperidine ring and hydroxyl group contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

1-(4-Aminomethyl-benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine: This compound shares the aminomethyl-benzyl moiety but differs in the presence of an imidazoquinoline ring.

4-(Aminomethyl)benzonitrile: Similar in having an aminomethyl-benzyl group but differs in the presence of a nitrile group instead of a piperidine ring.

Uniqueness: 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride is unique due to its combination of a piperidine ring, hydroxyl group, and aminomethyl-benzyl moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Activité Biologique

1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is a piperidine derivative that exhibits various pharmacological properties. Its structural features suggest potential interactions with neurotransmitter systems and inflammatory pathways, making it a candidate for therapeutic applications.

Target Interactions:

- The compound is known to interact with neurotransmitter receptors, particularly those involved in the cholinergic system. It may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine, which can enhance cognitive function and have neuroprotective effects .

- Additionally, it may modulate inflammatory responses through inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating potential anti-inflammatory properties.

Biochemical Pathways:

- The compound's activity involves several biochemical pathways, including those related to inflammation and cell signaling. It has been shown to influence gene expression related to apoptosis and cellular metabolism .

Antinflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to reduce the production of inflammatory mediators in various cell lines.

| Study | Model | Findings |

|---|---|---|

| Human monocytes | Inhibition of TNF-α production by 50% at 10 µM | |

| Mouse model | Reduced paw edema in a carrageenan-induced inflammation model |

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegeneration. It appears to protect neuronal cells from oxidative stress and apoptosis.

| Study | Model | Findings |

|---|---|---|

| PC12 cells | Increased cell viability by 30% under oxidative stress conditions | |

| Rat model | Improved cognitive function in memory tests following administration |

Case Studies

Case Study 1: Neuroprotection in Chemotherapy-Induced Neuropathy

A study investigated the effects of this compound on paclitaxel-induced neuropathy in mice. The compound was administered prior to chemotherapy, resulting in a significant reduction in mechanical allodynia and thermal hyperalgesia compared to control groups .

Case Study 2: Anti-inflammatory Activity in Arthritis Models

In a model of rheumatoid arthritis, treatment with the compound led to reduced joint swelling and inflammation markers. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:

Propriétés

IUPAC Name |

1-[[4-(aminomethyl)phenyl]methyl]piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c14-9-11-1-3-12(4-2-11)10-15-7-5-13(16)6-8-15;/h1-4,13,16H,5-10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJMWVSVKKIPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.